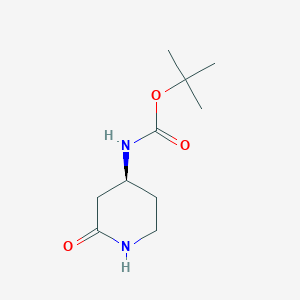
(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate
説明
“(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate” is a compound that contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a carbamate group and a tert-butyl group.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : A study described the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, utilizing Boc-involved neighboring group participation mediated by thionyl chloride. This method offers advantages in simplicity, cost-efficiency, yield, and purification procedure, making it significant for industrial reliability (Li et al., 2015).
Crystal Structures : Research on chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamate revealed their isostructural family compounds, highlighting the interactions involving the carbonyl group through hydrogen and halogen bonds (Baillargeon et al., 2017).
Photoredox-Catalyzed Amination : A study demonstrated a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This establishes a new pathway for assembling 3-aminochromones under mild conditions, which can be further transformed into diverse amino pyrimidines (Wang et al., 2022).
Piperidine Derivatives Synthesis : A reaction involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation, led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Applications in Drug Synthesis
Intermediate in Jak3 Inhibitor Synthesis : The compound is an important intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach was proposed, highlighting its potential for industrial scale-up (Chen Xin-zhi, 2011).
Building Blocks for Protease Inhibitors : The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was achieved using asymmetric syn- and anti-aldol reactions. This compound was then converted to a potent β-secretase inhibitor, highlighting its application in drug development (Ghosh et al., 2017).
将来の方向性
Piperidine derivatives are a significant area of research in medicinal chemistry due to their prevalence in pharmaceuticals and natural products . Future research may focus on developing new synthetic methods for piperidine derivatives, studying their biological activity, and exploring their potential applications in medicine.
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Pharmacokinetics
Piperidine derivatives are widely used in the pharmaceutical industry, suggesting they likely have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The synthesis and functionalization of piperidine derivatives have been widely studied, suggesting that these processes can be controlled to optimize the compound’s properties .
生化学分析
Biochemical Properties
(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and hydrolases, due to its structural resemblance to natural substrates. The interaction typically involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. For instance, this compound can act as a competitive inhibitor, preventing the natural substrate from accessing the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of key signaling proteins, leading to changes in cell proliferation and apoptosis . Additionally, this compound has been observed to affect the metabolic activity of cells, potentially altering the production of ATP and other critical metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carbamate group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation. Furthermore, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement in metabolic function. At higher doses, this compound can cause toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound can affect the synthesis and degradation of amino acids, nucleotides, and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
tert-butyl N-[(4S)-2-oxopiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJRRPTGQQFDP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
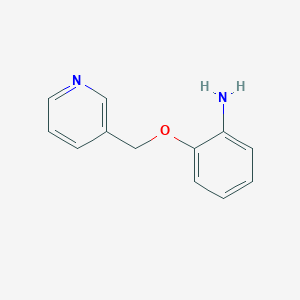

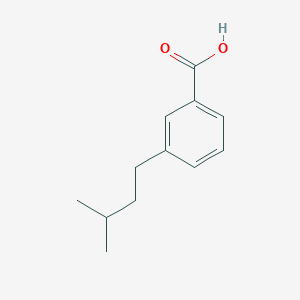


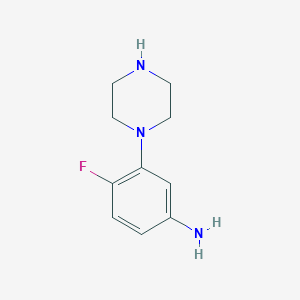
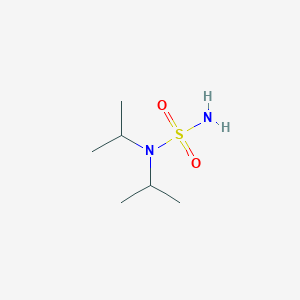
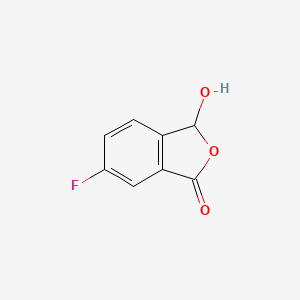
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)
